Loxoprofen-d3
Description
Loxoprofen-d3 is a deuterium-labeled isotopologue of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) used clinically for its analgesic and anti-inflammatory properties. The compound incorporates three deuterium atoms at specific positions (typically on the propionic acid side chain), enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C₁₅H₁₅D₃O₃ |
|---|---|
Molecular Weight |
249.32 |
Synonyms |
α-Methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetic Acid-d3; 2-[4-[(2-Oxocyclopentan-1-yl)methyl]phenyl]propionic Acid-d3; 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionic Acid-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₁₅H₁₄D₃O₃
- Molecular Weight : 250.33 g/mol
- CAS Number : 2508138-40-5 (rac-cis-Loxoprofen-d3 Alcohol)
- Primary Use : Internal standard for quantifying loxoprofen and its metabolites (e.g., reduced-trans-alcohol form) in biological matrices .
Deuterium labeling minimizes interference from endogenous compounds, ensuring high precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses .
Structural and Isotopic Comparisons
The table below highlights structural and isotopic differences between loxoprofen-d3 and related deuterated NSAIDs or metabolites:
Key Observations :
- This compound and -d4 differ only in the number of deuterium atoms, with -d4 offering marginally higher isotopic purity for sensitive assays .
- Flurbiprofen-d3 and Vedaprofen-d3 belong to distinct NSAID subclasses (arylpropionic acid derivatives) and are used for different therapeutic monitoring purposes .
Pharmacokinetic and Analytical Performance
This compound vs. Parent Compound (Loxoprofen):
- Plasma Quantification : this compound enables precise measurement of loxoprofen even in overdose scenarios (e.g., plasma concentrations up to 52 μg/mL) .
- Metabolite Tracking: Its deuterated trans-alcohol metabolite (m/z 250 → 194) is critical for distinguishing endogenous vs. exogenous metabolites in pharmacokinetic models .
Comparison with Fluoro-loxoprofen:
A derivative with reduced ulcerogenic activity, fluoro-loxoprofen, exhibits altered pharmacokinetics (e.g., slower absorption but comparable bioavailability) . However, deuterated analogs like this compound are preferred for analytical accuracy over therapeutic derivatives.
Advantages Over Non-Deuterated Analogs
- Reduced Matrix Effects: Deuterium labeling minimizes ion suppression/enhancement in LC-MS/MS, improving signal-to-noise ratios .
- Stability: this compound resists metabolic interconversion better than non-labeled impurities (e.g., Loxoprofen Impurity 55, CAS 81762-92-7) during sample preparation .
Case Study: Overdose Pharmacokinetics
In a 2021 study, this compound was used to model overdose kinetics in a patient who ingested 6,000 mg loxoprofen. The deuterated standard enabled accurate measurement of parent drug and metabolite half-lives (t₁/₂ = 26–50 hours), informing clinical management .
Impurity Profiling
HPLC methods validated with this compound detect up to 60 impurities (e.g., dimeric forms, diastereomers) in commercial formulations, ensuring compliance with pharmacopeial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
